1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by the presence of a trimethylsilyl group attached to a phosphol-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of a phosphol-1-one precursor with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have applications in different chemical processes .
Scientific Research Applications
1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, facilitating selective reactions in complex molecules. The phosphol-1-one ring can participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used as a trimethylsilylating agent.
Bis(trimethylsilyl)acetamide: Another common trimethylsilylating reagent.
Phosphol-1-one derivatives: Compounds with similar phosphorus-containing rings.
Uniqueness: 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the combination of the trimethylsilyl group and the phosphol-1-one ring, which imparts distinctive chemical properties and reactivity. This combination makes it particularly useful in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
trimethyl-[(1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)oxy]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O2PSi/c1-11(2,3)9-10(8)6-4-5-7-10/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEJGWOEUFOQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP1(=O)CC=CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O2PSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543625 |
Source
|
Record name | 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105553-79-5 |
Source
|
Record name | 1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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